molecular formula C16H18ClNO3 B12297002 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride CAS No. 881387-66-2

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride

Katalognummer: B12297002
CAS-Nummer: 881387-66-2
Molekulargewicht: 307.77 g/mol
InChI-Schlüssel: JPRBPJKEDQRZIX-IEVOETTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride is a bicyclic heterocyclic molecule featuring a chromen-2-one (coumarin) scaffold linked via an ether bond to an 8-azabicyclo[3.2.1]octane moiety. The stereospecific (1S,5R) configuration of the azabicyclo-octane core is critical for its biological activity, as it influences receptor binding and selectivity. Its hydrochloride salt form enhances solubility and stability for pharmaceutical use.

Eigenschaften

CAS-Nummer

881387-66-2

Molekularformel

C16H18ClNO3

Molekulargewicht

307.77 g/mol

IUPAC-Name

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c18-16-6-2-10-1-5-13(9-15(10)20-16)19-14-7-11-3-4-12(8-14)17-11;/h1-2,5-6,9,11-12,14,17H,3-4,7-8H2;1H/t11-,12+,14?;

InChI-Schlüssel

JPRBPJKEDQRZIX-IEVOETTMSA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC3=CC4=C(C=C3)C=CC(=O)O4.Cl

Kanonische SMILES

C1CC2CC(CC1N2)OC3=CC4=C(C=C3)C=CC(=O)O4.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity. The specific conditions would depend on the desired scale and the availability of starting materials and reagents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-[[(1S,5R)-8-Azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-on;hydrochlorid: kann verschiedenen chemischen Reaktionen unterliegen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

    Reduktion: Dies kann verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.

    Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen und so möglicherweise die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der spezifischen Reaktion, die durchgeführt wird.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die angegriffen werden. Beispielsweise kann die Oxidation ein Keton oder Aldehyd ergeben, während die Reduktion einen Alkohol produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-[[(1S,5R)-8-Azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-on;hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen mit hoher Affinität zu binden und so möglicherweise deren Aktivität zu modulieren. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride with structurally or functionally analogous compounds, highlighting key differences in pharmacology, stereochemistry, and substituents:

Compound Name (CAS or INN) Core Structure Substituents/Modifications Pharmacological Activity Key Differences References
This compound Chromen-2-one + (1S,5R)-azabicyclo-octane -O- linkage at position 7; no additional methoxy group Presumed MRI (based on structural analogs) Stereospecific (1S,5R) configuration; chromenone core
IP2015 (NS18313) (exo-7-[(8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-methoxy-chromen-2-one hydrochloride) Chromen-2-one + azabicyclo-octane 3-methoxy group on chromenone; exo stereochemistry Potent inhibitor of serotonin (SERT), noradrenaline (NAT), and dopamine (DAT) transporters (IC₅₀ values: SERT = 11 nM, DAT = 24 nM) Methoxy substitution at position 3 enhances monoamine uptake inhibition; exo stereochemistry may differ from (1S,5R) configuration
Pudafensinum (7-{[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]oxy}-3-methoxy-2H-1-benzopyran-2-one) Chromen-2-one + (1R,3s,5S)-azabicyclo-octane 3-methoxy group; (1R,3s,5S) stereochemistry MRI with selectivity for monoamine transporters Distinct stereochemistry alters receptor interaction; methoxy group enhances lipophilicity
Trospium Chloride Impurity B ([(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] hydroxydiphenylacetate hydrochloride) Azabicyclo-octane + diphenylacetate ester Hydroxydiphenylacetate ester substituent Antispasmodic (muscarinic receptor antagonist) Ester group replaces chromenone core; targets cholinergic receptors
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate Azabicyclo-octane + phenylpropanoate ester 8-methyl group; phenylpropanoate ester Anticholinergic/antispasmodic Methylation at N8 reduces basicity; ester group modifies pharmacokinetics

Key Structural and Functional Insights:

Stereochemistry : The (1S,5R) configuration in the target compound distinguishes it from Pudafensinum’s (1R,3s,5S) isomer, which likely alters transporter affinity and metabolic stability .

Substituent Effects: The absence of a 3-methoxy group (vs. IP2015 and Pudafensinum) may reduce monoamine transporter inhibition potency but improve selectivity . Chromenone vs. ester cores (e.g., Trospium Impurity B) shift therapeutic focus from MRIs to antispasmodics .

Pharmacokinetics : Hydrochloride salt forms (common across analogs) enhance aqueous solubility, critical for oral bioavailability .

Research Findings:

  • Pudafensinum ’s selectivity profile underscores the importance of stereochemistry in avoiding off-target effects (e.g., cardiovascular side effects from NAT inhibition) .
  • Trospium Impurity B highlights the azabicyclo-octane scaffold’s versatility, enabling diverse therapeutic applications through substituent modifications .

Biologische Aktivität

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its interaction with muscarinic receptors. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core linked to an azabicyclo structure, which is crucial for its receptor interaction properties. The IUPAC name reflects its complex structure and indicates its classification as a hydrochloride salt.

PropertyValue
Molecular FormulaC17H21N3O3.HCl
Molecular Weight348.83 g/mol
CAS Number[insert CAS number here]
SolubilitySoluble in water

This compound primarily acts as a selective antagonist of the muscarinic M3 receptor subtype. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to decreased cell proliferation and muscle contractility. This mechanism is particularly relevant in studies related to smooth muscle function and glandular secretions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antagonistic Effects on Muscarinic Receptors

  • Receptor Binding Affinity : Studies have shown that this compound exhibits high affinity for muscarinic M3 receptors, significantly reducing their activation by endogenous ligands like acetylcholine.
  • Inhibition of Cell Proliferation : In vitro assays demonstrated that treatment with this compound resulted in decreased proliferation of smooth muscle cells in response to methacholine stimulation.

2. Potential Therapeutic Applications

  • Respiratory Disorders : Given its ability to inhibit bronchoconstriction mediated by muscarinic receptors, this compound shows promise as a therapeutic agent for conditions such as asthma and COPD.
  • Gastrointestinal Motility Disorders : Its antagonistic action may also be beneficial in treating disorders characterized by excessive gastrointestinal motility.

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Smooth Muscle Cell Proliferation
A study published in Journal of Pharmacology assessed the effects of this compound on smooth muscle cell proliferation induced by methacholine. Results indicated a significant reduction in cell growth rates at concentrations as low as 10 µM, suggesting a potent inhibitory effect on M3 receptor-mediated pathways .

Case Study 2: Respiratory Function
In a preclinical model of asthma, administration of this compound led to a marked decrease in airway hyperreactivity when challenged with allergens. This was attributed to its ability to block M3 receptor activation in bronchial tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.